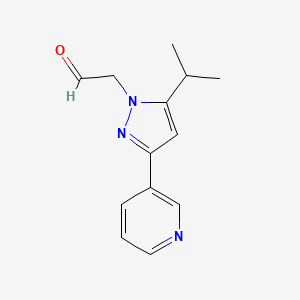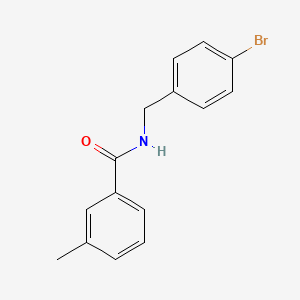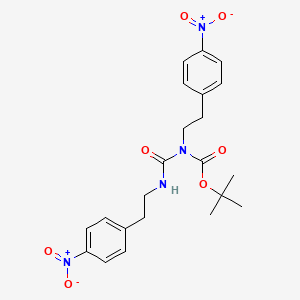
1-Boc-1,3-bis(4-nitrophenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-1,3-bis(4-nitrophenethyl)urea is a research chemical with the molecular formula C22H26N4O7 and a molecular weight of 458.5 g/mol . It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Boc-1,3-bis(4-nitrophenethyl)urea typically involves the reaction of 1,3-bis(4-nitrophenethyl)urea with tert-butoxycarbonyl (Boc) anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain high purity.
Chemical Reactions Analysis
1-Boc-1,3-bis(4-nitrophenethyl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-1,3-bis(4-nitrophenethyl)urea is utilized in a variety of scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research involving this compound includes drug development and the study of potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Boc-1,3-bis(4-nitrophenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can participate in redox reactions, altering the activity of target proteins and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
1-Boc-1,3-bis(4-nitrophenethyl)urea can be compared with other similar compounds, such as:
1,3-bis(4-nitrophenethyl)urea: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-1,3-bis(4-aminophenethyl)urea: Contains amino groups instead of nitro groups, leading to different reactivity and applications.
1-Boc-1,3-bis(4-methoxyphenethyl)urea: Has methoxy groups, which can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research applications.
Properties
Molecular Formula |
C22H26N4O7 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-nitrophenyl)ethyl]-N-[2-(4-nitrophenyl)ethylcarbamoyl]carbamate |
InChI |
InChI=1S/C22H26N4O7/c1-22(2,3)33-21(28)24(15-13-17-6-10-19(11-7-17)26(31)32)20(27)23-14-12-16-4-8-18(9-5-16)25(29)30/h4-11H,12-15H2,1-3H3,(H,23,27) |
InChI Key |
KTEIPTZTFUIZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


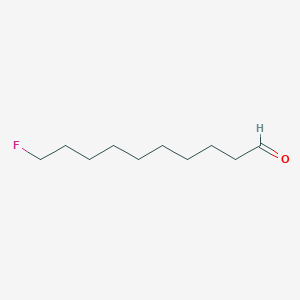
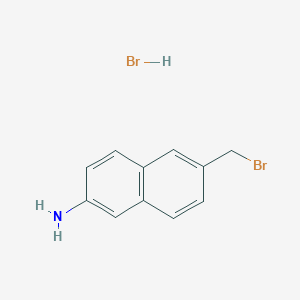

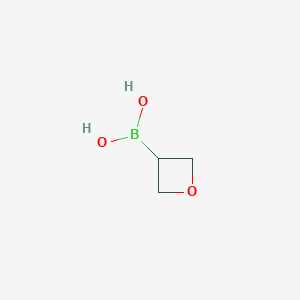


![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
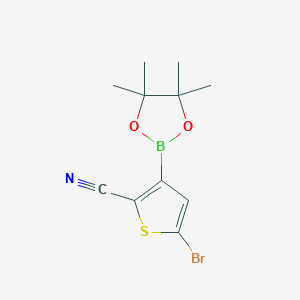
![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
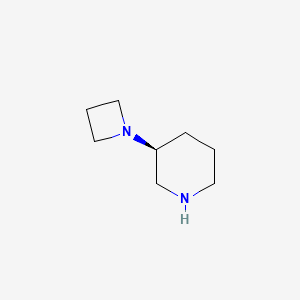
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344266.png)

